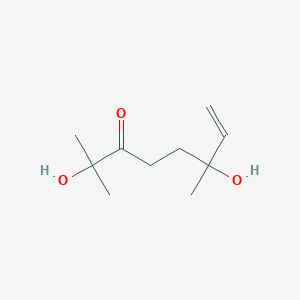![molecular formula C10H14 B14375607 Bicyclo[5.2.1]deca-1,6-diene CAS No. 88348-59-8](/img/structure/B14375607.png)
Bicyclo[5.2.1]deca-1,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[521]deca-1,6-diene is an organic compound characterized by its unique bicyclic structure This compound is part of the bicycloalkene family, which is known for its strained ring systems and interesting chemical properties The structure of Bicyclo[521]deca-1,6-diene consists of a ten-carbon framework with two double bonds, making it a diene
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[5.2.1]deca-1,6-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, cyclopentadiene can react with a suitable dienophile under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Factors such as temperature, pressure, and the choice of catalysts play a crucial role in the efficiency of the industrial synthesis process .
化学反応の分析
Types of Reactions
Bicyclo[5.2.1]deca-1,6-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the double bonds into single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the bridgehead positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives depending on the reagents and conditions used .
科学的研究の応用
Bicyclo[5.2.1]deca-1,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism by which Bicyclo[5.2.1]deca-1,6-diene exerts its effects is primarily through its reactive double bonds. These bonds can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
Bicyclo[6.2.0]decapentaene: This compound has a similar bicyclic structure but with different double bond arrangements.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different carbon framework and reactivity.
Uniqueness
Bicyclo[5.2.1]deca-1,6-diene is unique due to its specific ring strain and the positioning of its double bonds, which confer distinct reactivity patterns compared to other bicyclic compounds .
特性
CAS番号 |
88348-59-8 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
bicyclo[5.2.1]deca-1,6-diene |
InChI |
InChI=1S/C10H14/c1-2-4-9-6-7-10(8-9)5-3-1/h4-5H,1-3,6-8H2 |
InChIキー |
VZGWYLUXAKFZNZ-UHFFFAOYSA-N |
正規SMILES |
C1CC=C2CCC(=CC1)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



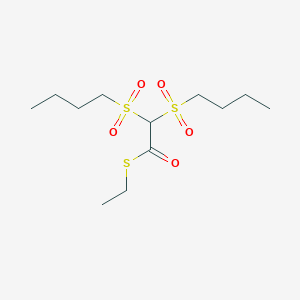

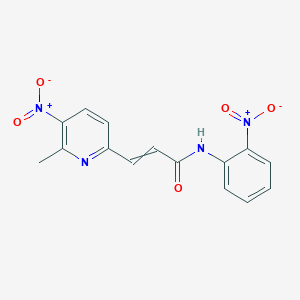
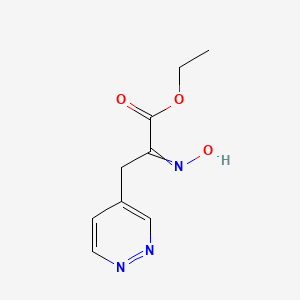

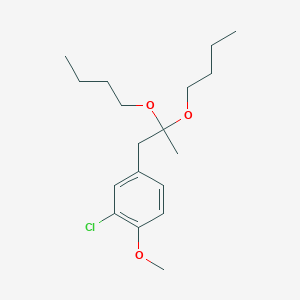
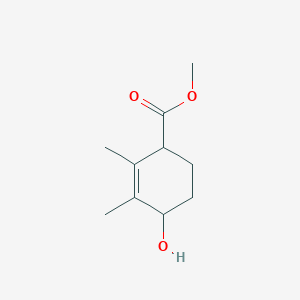
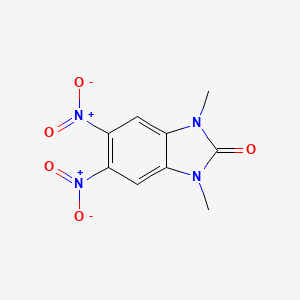
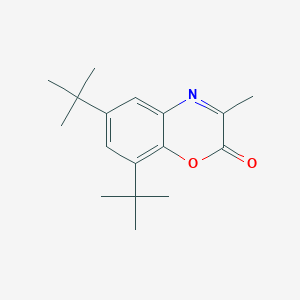
![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)

![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
